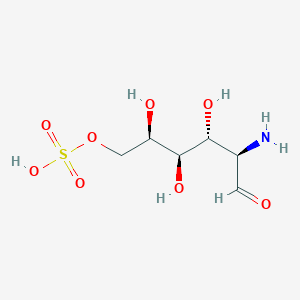
N-(3-Hydroxypropyl)-3-(p-chlorobenzoyl)propionamide
Descripción general
Descripción
HC3 is a derivative of the compound propionamide, which is used in various research applications. HC3 is a modified form of propionamide that contains a hydroxypropyl group and a p-chlorobenzoyl group. This modification alters the chemical properties of the compound and can lead to different effects in biological systems.
Mecanismo De Acción
The mechanism of action of HC3 is not fully understood, but it is thought to involve the inhibition of voltage-gated calcium channels and the modulation of protein kinase C activity. These effects may contribute to the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical and Physiological Effects:
HC3 has been shown to have various biochemical and physiological effects, including the inhibition of neurotransmitter release, the modulation of pain perception, and the alteration of synaptic plasticity. HC3 has also been shown to have potential anti-inflammatory effects, which may contribute to its therapeutic potential for pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HC3 has several advantages for lab experiments, including its ability to selectively inhibit neurotransmitter release and its potential therapeutic applications for pain management. However, HC3 also has limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on HC3, including further studies on its mechanism of action, potential therapeutic applications for pain management, and its effects on other biological systems. Additionally, the development of new derivatives of HC3 may lead to compounds with improved efficacy and reduced toxicity.
In conclusion, HC3 is a compound with potential applications as a research tool for the study of neurotransmitter release, synaptic plasticity, and pain perception. Its unique chemical properties and potential therapeutic applications make it an interesting compound for further research. However, more studies are needed to fully understand its mechanism of action and potential limitations.
Aplicaciones Científicas De Investigación
HC3 has been used in various research applications, including studies on neurotransmitter release, synaptic plasticity, and pain perception. HC3 has been shown to inhibit the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling. This inhibition may lead to potential therapeutic applications for pain management.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-N-(3-hydroxypropyl)-4-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c14-11-4-2-10(3-5-11)12(17)6-7-13(18)15-8-1-9-16/h2-5,16H,1,6-9H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUDNIYVFKIZJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)NCCCO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942550 | |
| Record name | 4-(4-Chlorophenyl)-N-(3-hydroxypropyl)-4-oxobutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Hydroxypropyl)-3-(p-chlorobenzoyl)propionamide | |
CAS RN |
20381-07-1 | |
| Record name | Propionamide, 3-(p-chlorobenzoyl)-N-(3-hydroxypropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020381071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Chlorophenyl)-N-(3-hydroxypropyl)-4-oxobutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Indeno[1,2,3-fg]naphthacene](/img/structure/B3367996.png)

![2-[[2-[[2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]propanoic acid](/img/structure/B3368015.png)






